2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide
Description
This compound is a pyrimidine-acetamide hybrid featuring a 3,4-dihydroisoquinoline moiety and a 4-methoxyphenyl substituent. Its structure combines a pyrimidine core with an ether-linked acetamide group, which is substituted with a methoxyphenyl ring.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-13-22(30-15-21(28)25-19-7-9-20(29-2)10-8-19)26-23(24-16)27-12-11-17-5-3-4-6-18(17)14-27/h3-10,13H,11-12,14-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVJQCXJWTVLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide (CAS Number: 1355194-02-3) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 254.33 g/mol. The structure includes a 3,4-dihydroisoquinoline moiety, which is known for its pharmacological properties.
- Inhibition of Leucine Aminopeptidase (LAP) :
-
Antiproliferative Activity :
- Studies have demonstrated that derivatives of 3,4-dihydroisoquinoline exhibit significant antiproliferative effects on various human cancer cell lines, including HL-60 (leukemia), MCF-7 (breast cancer), and LoVo (colon cancer). For example, one study reported an IC50 value of 16.5 µM for a related compound against microsomal LAP .
-
Neuroprotective Effects :
- The compound has been suggested to possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Parkinson's disease. This is attributed to its ability to modulate dopaminergic pathways and inhibit monoamine oxidases (MAO A and B), which are implicated in neuronal degeneration .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity :
- Neuroprotection :
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities that may be beneficial in therapeutic contexts:
-
Neuroprotective Effects :
- The compound has been studied for its potential neuroprotective properties, particularly through its interaction with NMDA receptors. These receptors are crucial for synaptic plasticity and memory function. Compounds that modulate NMDA receptor activity can have significant implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antioxidant Activity :
- Anticancer Potential :
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Neuroprotection
A study published in the International Journal of Molecular Sciences explored the modulation of NMDA receptors by compounds similar to 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide. It was found that these compounds could reduce excitotoxicity associated with excessive glutamate signaling, offering a protective effect against neurodegeneration .
Antioxidant Properties
Research on the antioxidant activity of isoquinoline derivatives has demonstrated their ability to protect neuronal cells from oxidative damage. In vitro studies indicated that these compounds could enhance cellular antioxidant defenses, suggesting a potential role in preventing neurodegenerative diseases .
Anticancer Activity
A recent publication examined the effects of similar compounds on various cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis through multiple pathways, including modulation of apoptotic proteins .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Key Observations :
- Synthetic Efficiency : Compound 12 (58% yield) and 4l (66% yield) suggest moderate synthetic accessibility for pyrimidine-acetamide derivatives. The target compound’s synthesis challenges are unclear due to missing data.
- Spectroscopic Trends : The acetamide carbonyl (C=O) in compound 4l appears at 1663 cm⁻¹ in FT-IR, consistent with analogous structures . Compound 12’s LC-MS data (m/z 392.0) aligns with its molecular formula .
Pharmacological Implications (Inferred)
While direct activity data for the target compound are absent, structural analogs provide insights:
- Kinase Inhibition: Dihydroisoquinoline-pyrimidine hybrids are reported to inhibit kinases (e.g., Bcr-Abl) due to their ATP-binding site interactions .
- Anticancer Activity: Thienopyrimidine analogs (e.g., compound 12) exhibit cytotoxicity via topoisomerase inhibition .
- Antioxidant Effects : Hydroxyphenyl-substituted pyrimidines (e.g., compound 4l) demonstrate radical-scavenging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
